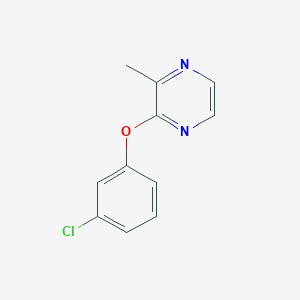

2-(3-chlorophenoxy)-3-methylpyrazine

Description

Contextual Significance of Pyrazine (B50134) and Phenoxy Moieties in Bioactive Compound Discovery

The pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, is a cornerstone in the development of bioactive compounds. Its presence is noted in a variety of pharmacologically active agents. mdpi.com Pyrazine derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. tandfonline.comnih.gov This versatility has made the pyrazine scaffold a privileged structure in drug discovery.

Similarly, the phenoxy group, an oxygen atom connected to a phenyl ring, is a crucial component in many biologically active molecules, particularly in the realm of agrochemicals. The substitution pattern on the phenyl ring can significantly influence the compound's activity. For instance, the presence of a chlorine atom, as seen in the 3-chloro position of 2-(3-chlorophenoxy)-3-methylpyrazine, is a common feature in many herbicides. This is because the nature and position of substituents on the phenoxy ring can play a critical role in the molecule's interaction with its biological target.

The strategic combination of these two moieties in this compound suggests a molecule with the potential for interesting biological effects, warranting further investigation.

Overview of Research Trajectories for this compound and Analogues

While specific, in-depth research on this compound is not extensively documented in publicly available literature, the research trajectories for its analogues provide valuable insights into its potential applications and areas of study. The primary focus of research on compounds with similar structures has been in the field of herbicide discovery.

Structure-activity relationship (SAR) studies on related phenoxy-pyrazine and phenoxy-pyridine derivatives have shown that the nature and position of substituents on both the pyrazine and phenoxy rings are critical for their biological activity. For example, in a series of 2,3-dicyano-5-substituted pyrazines, the substituent at the 5-position was found to be crucial for determining the potency of their herbicidal activity. semanticscholar.org

Furthermore, research into compounds where a phenoxy group is linked to other heterocyclic rings, such as pyridine, has demonstrated significant herbicidal effects. These studies often explore how different substituents on the phenoxy ring, including halogens like chlorine, impact the efficacy against various weed species. The general approach involves synthesizing a library of analogues with systematic variations in their structure and then screening them for their biological activity.

Given these trends, the research trajectory for this compound would likely involve its synthesis and subsequent evaluation for herbicidal properties. Furthermore, considering the broad biological activities of pyrazine derivatives, it is also plausible that this compound and its analogues could be investigated for potential pharmaceutical applications, although this area appears to be less explored for this specific structural class.

Detailed Research Findings

As direct experimental data for this compound is limited, the following tables present findings for analogous compounds, providing a basis for understanding the potential properties and activities of the target molecule.

Table 1: Herbicidal Activity of Analogous Phenoxy-Heterocyclic Compounds

| Compound/Analogue Class | Target Weeds | Activity Level | Reference |

| 2,3-dicyano-5-substituted pyrazines | Barnyard grass | High | semanticscholar.org |

| Phenoxypyridine derivatives | Various broadleaf and grass weeds | Significant |

Interactive Data Table: Physicochemical Properties of Related Pyrazine Derivatives Note: This data is for illustrative purposes based on publicly available information for similar compounds and not for this compound itself.

| Property | 2-Methyl-3-(methylthio)pyrazine | 2-Methoxy-3-methylpyrazine (B1583162) |

| Molecular Formula | C6H8N2S | C6H8N2O |

| Molecular Weight ( g/mol ) | 140.21 | 124.14 |

| CAS Number | 2882-20-4 | 2847-30-5 |

| Boiling Point (°C) | 213-214 | Not Available |

| Reference |

Structure

3D Structure

Properties

IUPAC Name |

2-(3-chlorophenoxy)-3-methylpyrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O/c1-8-11(14-6-5-13-8)15-10-4-2-3-9(12)7-10/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROKXECXDHGYFFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN=C1OC2=CC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 2 3 Chlorophenoxy 3 Methylpyrazine

Established Synthetic Pathways for the 2-(3-chlorophenoxy)-3-methylpyrazine Core

The construction of the ether linkage in this compound is typically achieved through well-established reactions that take advantage of the inherent electronic properties of the pyrazine (B50134) ring.

The primary route for forming the pyrazine ether bond in the target molecule is the Nucleophilic Aromatic Substitution (SNAr) reaction. wikipedia.org Aromatic rings, typically nucleophilic, can undergo nucleophilic substitution when substituted with strong electron-withdrawing groups. wikipedia.orgnih.gov In the case of pyrazines, the two nitrogen atoms in the ring act as powerful electron-withdrawing groups, which activates the ring's carbon atoms toward attack by nucleophiles. wikipedia.org

The reaction mechanism involves the attack of a nucleophile on the carbon atom bearing a suitable leaving group, such as a halide. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.org The subsequent departure of the leaving group restores the aromaticity of the ring, resulting in the substituted product. For the synthesis of this compound, this involves the reaction of a 2-halopyrazine derivative with 3-chlorophenol (B135607) in the presence of a base. The base deprotonates the phenol (B47542) to generate the more potent 3-chlorophenoxide nucleophile, which then attacks the pyrazine ring.

Regioselectivity is a critical aspect of synthesizing this compound to ensure the correct isomeric product is formed. The synthesis starts with specifically substituted precursors: 2-chloro-3-methylpyrazine (B1202077) and 3-chlorophenol. The chlorine atom at the C-2 position of the pyrazine ring is the designated leaving group, and the nucleophilic attack occurs at this position.

The direct halogenation of methylpyrazine can often lead to a mixture of isomers, which, if used directly, would result in an isomeric mixture of the final product. google.com Therefore, a regioselective synthesis of the 2-chloro-3-methylpyrazine starting material is crucial for obtaining the pure, desired product. Methods for the regioselective synthesis of substituted pyridopyrazines have been reported, involving the condensation reaction between diaminopyridines and arylglyoxals, which highlights the importance of controlled precursor synthesis for regiochemical outcomes.

| Starting Material 1 (Pyrazine) | Starting Material 2 (Phenol) | Reaction Type | Product |

|---|---|---|---|

| 2-Chloro-3-methylpyrazine | 3-Chlorophenol | Nucleophilic Aromatic Substitution (SNAr) | This compound |

Derivatization and Functionalization Strategies for Pyrazine-Phenoxy Frameworks

Once the core structure is synthesized, it can be further modified to create a library of related compounds. These modifications can be targeted at either the pyrazine ring or the pendant phenoxy group.

The design and synthesis of new analogues are driven by the need to explore structure-activity relationships in various chemical and biological contexts. Based on synthetic strategies for other pyrazine and pyrimidine (B1678525) derivatives, several novel analogues of this compound can be conceptualized. nih.govnih.govnih.gov These strategies often involve introducing different substituents to modulate the electronic and steric properties of the molecule. For instance, a series of 3-phenoxypyrazine-2-carboxamide derivatives were designed and synthesized to explore their biological activity. rsc.org

Potential analogues could be created by:

Varying the substitution pattern on the phenoxy ring (e.g., changing the position or nature of the chloro group, or adding other functional groups).

Altering the substitution on the pyrazine ring (e.g., replacing the methyl group with other alkyl or aryl groups).

Introducing functional groups onto the pyrazine ring itself.

| Parent Compound | Proposed Analogue | Modification Strategy |

|---|---|---|

| This compound | 2-(3,4-dichlorophenoxy)-3-methylpyrazine | Modification of the phenoxy moiety |

| This compound | 2-(3-chlorophenoxy)-3-ethylpyrazine | Modification of the pyrazine C-3 substituent |

| This compound | 5-Bromo-2-(3-chlorophenoxy)-3-methylpyrazine | Functionalization of the pyrazine ring |

| This compound | 2-(3-methoxyphenoxy)-3-methylpyrazine | Isosteric replacement on the phenoxy moiety |

Specific chemical reactions can be employed to functionalize the existing this compound framework.

Pyrazine Moiety Modification : The pyrazine ring can be a target for various transformations. One useful strategy in pyrazine chemistry is the formation of N-oxides. mdpi.com This not only alters the electronic properties of the ring but also facilitates further reactions, such as the strategic installation of other functional groups. mdpi.com Direct C-H functionalization is another modern approach to modify heterocyclic cores. researchgate.net

Phenoxy Moiety Modification : The phenoxy ring, while containing a deactivating chloro-substituent, can potentially undergo further electrophilic aromatic substitution. The directing effects of the chloro (ortho-, para-directing) and the pyrazinoxy (ortho-, para-directing) groups would influence the position of any new substituent.

Exploration of Advanced Synthetic Methodologies and Catalysis in Pyrazine Chemistry

Modern organic synthesis has moved towards more efficient and environmentally benign methods, with catalysis playing a central role. While classical SNAr is effective, catalytic methods offer milder conditions and broader substrate scope.

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and its ether synthesis variant, are powerful tools for forming C-O bonds and could be applied to the synthesis of pyrazine ethers. organic-chemistry.org These reactions can often proceed under milder conditions than traditional SNAr. Furthermore, catalysts based on earth-abundant metals like manganese have been developed for the dehydrogenative coupling of alcohols and amines to form pyrazines, representing a move towards more sustainable chemical processes. acs.org

The principles of green chemistry are also being applied to pyrazine synthesis. This includes the use of environmentally friendly solvents like polyethylene (B3416737) glycol (PEG-400), which has been shown to be an effective medium for nucleophilic aromatic substitution on nitrogen-containing heterocycles. nih.gov Additionally, biocatalysis, using enzymes like lipases, has been successfully employed for the synthesis of pyrazinamide (B1679903) derivatives, offering a highly selective and green alternative to traditional chemical methods. nih.gov

Advanced Spectroscopic and Structural Elucidation of 2 3 Chlorophenoxy 3 Methylpyrazine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

High-resolution NMR spectroscopy stands as the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

The complete assignment of proton and carbon signals is the foundational step in structural verification. For 2-(3-chlorophenoxy)-3-methylpyrazine, the distinct electronic environments of the pyrazine (B50134) and chlorophenoxy rings, along with the methyl group, give rise to a characteristic set of signals.

Proton (¹H) NMR: The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. The pyrazine ring protons typically appear as doublets in the aromatic region. The protons of the 3-chlorophenoxy group exhibit complex splitting patterns (multiplets) due to their various coupling interactions. The methyl group attached to the pyrazine ring characteristically appears as a singlet in the upfield region.

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms. The chemical shifts are highly sensitive to the electronic environment, allowing for the characterization of the pyrazine and benzene (B151609) ring carbons, the ether linkage, and the methyl group. Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on spectral data for structurally related compounds such as 2-methylpyrazine (B48319) chemicalbook.comcontaminantdb.ca, 2-methoxy-3-methylpyrazine (B1583162) nih.gov, and substituted phenyl ethers.

| ¹H NMR (in CDCl₃) | ¹³C NMR (in CDCl₃) | |||

|---|---|---|---|---|

| Assignment | Predicted δ (ppm) | Multiplicity | Assignment | Predicted δ (ppm) |

| Pyrazine H-5 | ~8.15 | d | Pyrazine C-2 | ~158.0 |

| Pyrazine H-6 | ~8.05 | d | Pyrazine C-3 | ~149.0 |

| Pyrazine -CH₃ | ~2.55 | s | Pyrazine C-5 | ~142.0 |

| Chlorophenoxy H-2' | ~7.15 | t | Pyrazine C-6 | ~139.0 |

| Chlorophenoxy H-4' | ~7.00 | ddd | Pyrazine -CH₃ | ~20.5 |

| Chlorophenoxy H-5' | ~7.25 | t | Chlorophenoxy C-1' | ~154.0 |

| Chlorophenoxy H-6' | ~6.90 | ddd | Chlorophenoxy C-2' | ~118.0 |

| Chlorophenoxy C-3' | ~135.0 | |||

| Chlorophenoxy C-4' | ~123.0 | |||

| Chlorophenoxy C-5' | ~130.0 | |||

| Chlorophenoxy C-6' | ~116.0 |

While 1D NMR provides foundational data, 2D NMR experiments are essential for unambiguously confirming the molecular structure by establishing correlations between nuclei. nih.govcore.ac.uk

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks, confirming the connectivity of protons on the chlorophenoxy ring and the coupling between the H-5 and H-6 protons of the pyrazine ring. mdpi.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each proton to its attached carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This is a key technique for piecing together the molecular skeleton by showing correlations between protons and carbons over two to three bonds. For this compound, crucial HMBC correlations would include the one between the methyl protons and carbons C-3 and C-2 of the pyrazine ring, and correlations between the phenoxy protons (H-2' and H-6') and the pyrazine carbon C-2, confirming the ether linkage. rsc.org

¹⁵N NMR: As nitrogen atoms are fundamental to the pyrazine core, ¹⁵N NMR provides direct insight into their electronic environment. acs.org The chemical shifts of the two pyrazine nitrogens (N-1 and N-4) would be distinct due to the asymmetric substitution. The electron-donating methyl group at C-3 and the electron-withdrawing phenoxy group at C-2 would have opposing effects on the shielding of the adjacent nitrogen atoms, providing valuable data for theoretical and structural studies. rsc.orgresearchgate.net

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Pattern Analysis

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and the elucidation of molecular structure through fragmentation analysis. chemguide.co.uk

GC-MS is the method of choice for the analysis of volatile and semi-volatile compounds. nih.gov The gas chromatograph separates components of a mixture based on their boiling points and interaction with a stationary phase, while the mass spectrometer provides mass data for each eluting component. For this compound, GC-MS would provide a specific retention time and a characteristic mass spectrum.

The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) corresponding to the exact mass of the molecule. The fragmentation pattern is a molecular fingerprint that arises from the cleavage of the weakest bonds. libretexts.org Key fragmentation pathways for this compound would likely involve:

Cleavage of the C-O ether bond, a common fragmentation for aryl ethers, leading to fragments corresponding to the chlorophenoxy cation or the methyl-pyrazinyl cation.

Loss of a chlorine atom from the molecular ion or fragment ions.

Loss of a methyl radical.

Table 2: Predicted Key Fragments in the EI-Mass Spectrum of this compound Predicted values are based on general fragmentation rules and data from related structures like 2-methyl-3-(methylthio)pyrazine. nih.gov

| Predicted m/z | Possible Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 220/222 | [C₁₁H₉ClN₂O]⁺ | Molecular Ion (M⁺) with ³⁵Cl/³⁷Cl isotope pattern |

| 205/207 | [C₁₀H₆ClN₂O]⁺ | Loss of -CH₃ radical |

| 185 | [C₁₁H₉N₂O]⁺ | Loss of -Cl radical |

| 128/130 | [C₆H₄ClO]⁺ | Chlorophenoxy cation from ether cleavage |

| 93 | [C₅H₅N₂]⁺ | Methylpyrazinyl cation from ether cleavage |

For analyzing non-volatile derivatives or metabolites in complex biological or environmental matrices, LC-HRMS is the superior technique. mdpi.com It couples the separation power of liquid chromatography with the high mass accuracy and resolution of analyzers like Orbitrap or TOF (Time-of-Flight). This allows for the determination of the elemental composition of an ion, greatly enhancing confidence in identification. uclm.es

In a hypothetical study on the metabolism of this compound, LC-HRMS could be used to screen for and identify potential metabolites in samples such as urine or plasma. researchgate.net Untargeted screening would compare control and dosed samples to find new signals corresponding to metabolites. mdpi.com Common metabolic transformations could include hydroxylation of the aromatic rings, N-oxidation of the pyrazine nitrogens, or conjugation with glutathione. The high mass accuracy of HRMS would allow for the confident assignment of molecular formulas to these new, low-level metabolites, which could then be further characterized by tandem MS (MS/MS) experiments to probe their structures.

Infrared (IR) and Raman Spectroscopic Studies of Molecular Vibrations and Functional Groups

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. Absorption of IR radiation or inelastic scattering of light (Raman) occurs at specific frequencies corresponding to the vibrations of functional groups, providing a molecular fingerprint.

For this compound, the IR and Raman spectra would exhibit characteristic bands confirming the presence of its key structural features. researchgate.net The absence of N-H or O-H stretching bands would confirm the formation of the desired ether linkage from precursor molecules. nih.gov

Table 3: Predicted Characteristic IR and Raman Vibrational Frequencies Predicted values are based on spectral data for substituted pyrazines and aryl ethers. researchgate.net

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Functional Group |

|---|---|---|

| C-H stretching (aromatic) | 3100–3000 | Pyrazine and Phenoxy Rings |

| C-H stretching (aliphatic) | 3000–2850 | -CH₃ Group |

| C=N, C=C stretching | 1600–1450 | Pyrazine and Phenoxy Rings |

| C-O-C asymmetric stretching | 1270–1200 | Aryl Ether Linkage |

| C-O-C symmetric stretching | 1075–1020 | Aryl Ether Linkage |

| C-Cl stretching | 800–600 | Aryl Chloride |

| Ring Breathing Mode | ~1015, ~950 | Pyrazine Ring |

Compound Reference Table

X-ray Diffraction Crystallography for Solid-State Conformation and Intermolecular Interactions

X-ray diffraction crystallography is a powerful analytical technique for determining the precise arrangement of atoms within a crystalline solid, providing invaluable insights into molecular conformation and the nature of intermolecular interactions that dictate the crystal packing. nih.gov While a specific crystal structure for this compound is not publicly available in the searched literature, analysis of related pyrazine derivatives allows for a detailed prediction of its likely solid-state characteristics.

The solid-state conformation of this compound will be governed by the interplay of steric and electronic effects of its substituents. The molecule is expected to be largely planar, though some buckling of the pyridopyrazine moiety may occur. nih.gov The dihedral angles between the pyrazine ring and the 3-chlorophenoxy group are critical parameters. Studies on structurally similar compounds, such as 2,3-bis-(thiophenyl)pyrido[2,3-b]pyrazine, have shown that the orientation of aryl substituents relative to the pyrazine core can vary significantly, with dihedral angles ranging from nearly co-planar to almost perpendicular. nih.gov This variation is influenced by the electronic nature and steric bulk of the substituents and the resulting intermolecular forces.

Intermolecular interactions are crucial in stabilizing the crystal lattice. For pyrazine-based compounds, a variety of non-covalent interactions are commonly observed. nih.gov Due to the presence of nitrogen atoms, which can act as hydrogen bond acceptors, hydrogen bonding is a frequent and significant interaction in the crystal structures of pyrazine derivatives. nih.govnih.gov In the case of this compound, potential C-H···N and C-H···O hydrogen bonds involving the methyl and aromatic hydrogens and the pyrazine nitrogens or the ether oxygen are expected to play a role in the crystal packing.

Furthermore, π-π stacking interactions are a common feature in the crystal structures of aromatic and heteroaromatic compounds, including pyrazines. nih.govnih.gov These interactions, arising from the attractive, noncovalent forces between aromatic rings, contribute significantly to the stability of the crystal lattice. The presence of the electron-rich pyrazine and chlorophenyl rings in this compound makes π-π stacking a highly probable interaction, likely in an offset or "slipped" conformation to minimize electrostatic repulsion. The inter-planar distances in such stacks are typically in the range of 3.3 to 3.8 Å. nih.govacs.org

A summary of expected crystallographic parameters and interactions, based on related pyrazine structures, is presented below.

| Parameter | Expected Observation for this compound | Reference Analogs |

| Crystal System | Monoclinic or Triclinic | 2-benzoyl-3-aminopyrazine researchgate.net, 2,3-bis-(thiophenyl)pyrido[2,3-b]pyrazine nih.gov |

| Space Group | P21/c, P-1 or similar centrosymmetric space group | 2-benzoyl-3-aminopyrazine researchgate.net, 2,3-bis-(thiophenyl)pyrido[2,3-b]pyrazine nih.gov |

| Key Intermolecular Interactions | C-H···N hydrogen bonds, C-H···O hydrogen bonds, π-π stacking, Halogen bonds | Pyrazine-based ligands nih.gov, Substituted phenazines acs.org, Bromo-substituted pyridopyrazine nih.gov |

| π-π Stacking Distance | ~3.3 - 3.8 Å | Substituted phenazines acs.org, 2,3-bis-(thiophenyl)pyrido[2,3-b]pyrazine nih.gov |

Advanced Chromatographic Techniques for Isolation, Purification, and Purity Assessment

The isolation, purification, and purity assessment of this compound and its derivatives rely on a suite of advanced chromatographic techniques. These methods are essential for separating the target compound from reaction byproducts, starting materials, and other impurities, as well as for quantifying its purity.

Gas Chromatography (GC) , particularly when coupled with a Mass Spectrometry (MS) detector (GC-MS), is a cornerstone technique for the analysis of volatile and semi-volatile compounds like pyrazines. nih.govnih.gov The high resolving power of capillary GC columns allows for the separation of closely related isomers and derivatives. For halogenated compounds such as this compound, specific GC columns, for instance, those with trifluoropropyl methyl polysiloxane stationary phases, can offer enhanced resolution. nih.gov In GC-MS analysis, the compound would be identified by its characteristic retention time and its mass spectrum, which provides a molecular fingerprint based on its fragmentation pattern. For quantitative analysis, selected ion monitoring (SIM) can be employed to enhance sensitivity and selectivity. nih.gov

High-Performance Liquid Chromatography (HPLC) is another powerful tool, especially for less volatile or thermally labile pyrazine derivatives. It is widely used for both purification (preparative HPLC) and purity assessment (analytical HPLC). A typical HPLC method for a compound like this compound would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). unodc.orgnih.gov Detection is commonly achieved using a UV detector, as the aromatic rings in the molecule will absorb UV light. For complex mixtures, a gradient elution, where the mobile phase composition is changed over time, can be used to achieve optimal separation of all components. The purity of the compound is determined by the relative area of its peak in the chromatogram. Modern techniques such as Ultra-High-Performance Liquid Chromatography (UPLC), often coupled with tandem mass spectrometry (MS/MS), offer even faster analysis times and greater sensitivity, making it possible to detect and quantify trace-level impurities. nih.gov

For the initial isolation and purification from a reaction mixture, several methods can be employed. Liquid-liquid extraction (LLE) is a common first step to separate the target compound from an aqueous phase into an organic solvent. oup.com This can be followed by column chromatography, using stationary phases like silica (B1680970) gel or C18-bonded silica. oup.com The choice of eluting solvent system is critical for achieving good separation. For pyrazines, mixtures of hexane (B92381) and ethyl acetate (B1210297) or dichloromethane (B109758) are often effective. oup.com

The table below summarizes the key chromatographic techniques and their typical parameters applicable to the analysis of this compound.

| Technique | Stationary Phase (Column) | Typical Mobile Phase/Carrier Gas | Detector | Application |

| Gas Chromatography (GC) | 100% trifluoropropyl methyl polysiloxane (e.g., Rtx-200) nih.gov, SUPELCOWAX 10 sigmaaldrich.com | Helium, Nitrogen | Flame Ionization Detector (FID), Mass Spectrometer (MS) | Separation of isomers, Purity assessment, Quantitative analysis |

| High-Performance Liquid Chromatography (HPLC) | C18 unodc.org | Acetonitrile/Water, Methanol/Water | UV Detector, Mass Spectrometer (MS) | Purification, Purity assessment, Quantitative analysis |

| Column Chromatography | Silica gel, C18-bonded silica oup.com | Hexane/Ethyl acetate, Dichloromethane | N/A (fractions collected and analyzed separately) | Isolation and Purification |

| UPLC-MS/MS | Reversed-phase (e.g., C18) | Acetonitrile/Water with additives (e.g., formic acid) | Tandem Mass Spectrometer | High-sensitivity quantitative analysis, Impurity profiling |

Computational Chemistry and Molecular Modeling Investigations on 2 3 Chlorophenoxy 3 Methylpyrazine

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic nature of a molecule. For 2-(3-chlorophenoxy)-3-methylpyrazine, these calculations can predict its three-dimensional geometry, electron distribution, and frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy gap between HOMO and LUMO is a critical indicator of chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. The distribution of these orbitals reveals sites susceptible to electrophilic or nucleophilic attack. For instance, the nitrogen atoms in the pyrazine (B50134) ring, with their high electron density, are potential sites for hydrogen bonding. nih.gov

Detailed Research Findings:

Molecular Geometry: DFT calculations can optimize the molecule's structure, predicting bond lengths, bond angles, and dihedral angles, which are crucial for understanding its conformational preferences.

Electronic Properties: The calculated dipole moment and molecular electrostatic potential (MEP) map visualize the charge distribution. The MEP map would likely show negative potential (red/yellow) around the pyrazine nitrogens and the oxygen atom, indicating regions that can act as hydrogen bond acceptors, while positive potential (blue) would be located on the hydrogens.

Reactivity Descriptors: Global reactivity descriptors derived from HOMO and LUMO energies, such as chemical hardness, softness, and electronegativity, can be calculated to quantify the molecule's reactivity profile.

Spectroscopic Prediction: Theoretical calculations can simulate vibrational (IR, Raman) and nuclear magnetic resonance (NMR) spectra. These predicted spectra can be compared with experimental data to confirm the molecular structure.

Table 1: Illustrative Quantum Chemical Properties of this compound Note: These values are representative examples of what would be obtained from a typical DFT calculation and are for illustrative purposes.

| Parameter | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 2.1 Debye | Measures molecular polarity |

| Molecular Electrostatic Potential | Negative potential near N, O atoms | Predicts sites for electrophilic attack and H-bonding |

Molecular Docking and Dynamics Simulations for Ligand-Biomacromolecule Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, typically a protein. This method is instrumental in hypothesis-driven drug design. researchgate.net For this compound, docking studies would be performed against the binding sites of relevant biological targets. Given that pyrazine-phenoxy structures are known to inhibit kinases like c-Met and VEGFR-2, these would be logical targets for investigation. frontiersin.org

The process involves placing the ligand in various conformations within the protein's active site and scoring them based on a force field that estimates binding affinity. A successful docking pose would reveal key interactions, such as:

Hydrogen Bonds: Between the pyrazine nitrogens and amino acid residues like glutamine or aspartate.

Pi-Pi Stacking: Between the pyrazine or phenyl rings and aromatic residues like tyrosine or phenylalanine.

Hydrophobic Interactions: Involving the methyl and chlorophenyl groups.

Following docking, Molecular Dynamics (MD) simulations can be run to assess the stability of the predicted ligand-protein complex over time (nanoseconds to microseconds). MD simulations provide a dynamic view of the interactions, revealing how the complex behaves in a simulated physiological environment and yielding a more accurate estimation of binding free energy.

Table 2: Example Docking Results against a Hypothetical Kinase Target Note: This table illustrates typical output from a molecular docking simulation.

| Interaction Type | Interacting Ligand Atom(s) | Interacting Protein Residue(s) | Distance (Å) |

| Hydrogen Bond | Pyrazine Nitrogen (N1) | Main chain NH of Valine 84 | 2.9 |

| Hydrogen Bond | Pyrazine Nitrogen (N4) | Side chain OH of Serine 120 | 3.1 |

| Pi-Pi Stacking | Phenyl Ring | Side chain of Phenylalanine 112 | 4.5 |

| Hydrophobic | Methyl Group | Side chain of Leucine 25, Isoleucine 33 | 3.5 - 4.0 |

| Halogen Bond | Chlorine Atom | Main chain C=O of Glycine 119 | 3.2 |

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Attributes in Preclinical Research

Before a compound can be considered a viable drug candidate, its pharmacokinetic properties must be evaluated. In silico ADME prediction models use the chemical structure to estimate these properties, reducing the reliance on costly and time-consuming early-stage experiments. researchgate.net Various computational models, many based on large datasets of experimental results, are used to predict these attributes.

Detailed Research Findings:

Absorption: Parameters like Lipinski's Rule of Five (molecular weight, logP, H-bond donors/acceptors) are first-pass filters for oral bioavailability. Other models predict aqueous solubility (LogS), Caco-2 permeability, and P-glycoprotein substrate/inhibitor potential.

Distribution: Predictions include plasma protein binding (PPB) and the volume of distribution (Vd), which indicate how the compound distributes throughout the body. Blood-brain barrier (BBB) penetration is also a key predictable parameter.

Metabolism: The most common metabolic pathways involve cytochrome P450 (CYP) enzymes. In silico tools can predict which CYP isoforms (e.g., 3A4, 2D6, 2C9) are likely to metabolize the compound and identify the specific sites on the molecule prone to metabolic transformation (e.g., oxidation of the methyl group).

Excretion: Models can provide estimates of total clearance and predict potential inhibition of renal transporters.

Toxicity: Early toxicity flags can be raised by predicting potential hERG inhibition (cardiotoxicity), mutagenicity (Ames test), and other off-target effects.

Table 3: Illustrative In Silico ADME Profile for this compound Note: This table shows a typical set of predicted ADME parameters for a small molecule.

| ADME Parameter | Predicted Value | Interpretation |

| Molecular Weight | 220.65 g/mol | Compliant with Lipinski's Rule (<500) |

| logP (Octanol/Water) | 3.1 | Good lipophilicity for membrane permeability |

| Aqueous Solubility (LogS) | -3.5 | Moderately soluble |

| H-Bond Donors | 0 | Compliant with Lipinski's Rule (<5) |

| H-Bond Acceptors | 3 (2 N, 1 O) | Compliant with Lipinski's Rule (<10) |

| BBB Penetration | Likely to cross | Indicates potential for CNS effects |

| CYP2D6 Inhibition | Probable Inhibitor | Potential for drug-drug interactions |

| hERG Inhibition | Low risk | Low risk of cardiotoxicity |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

QSAR modeling establishes a mathematical correlation between the chemical features of a series of compounds and their biological activity. To build a QSAR model for analogues of this compound, a training set of similar molecules with known biological activities (e.g., IC₅₀ values against a specific enzyme) is required.

The process involves:

Data Set Preparation: A series of pyrazine-phenoxy analogues is synthesized and tested for biological activity.

Descriptor Calculation: For each molecule, a large number of numerical descriptors are calculated, representing constitutional, topological, geometric, and electronic properties.

Model Building: Statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms (e.g., Random Forest, Support Vector Machines) are used to create an equation that links a subset of these descriptors to the observed activity.

Model Validation: The model's predictive power is rigorously tested using internal (cross-validation) and external validation sets.

A validated QSAR model can then be used to predict the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts toward molecules with the highest predicted potency.

Table 4: Hypothetical QSAR Data for Pyrazine-Phenoxy Analogs This table illustrates the principle of a QSAR study, linking structural changes to activity.

| Compound | R1 (at pyrazine) | R2 (at phenoxy) | logP (Descriptor) | Activity (log(1/IC₅₀)) |

| 1 (Lead) | -CH₃ | 3-Cl | 3.10 | 6.5 |

| 2 | -CH₃ | 4-Cl | 3.10 | 6.3 |

| 3 | -CH₃ | 3-F | 2.75 | 6.8 |

| 4 | -CH₂CH₃ | 3-Cl | 3.52 | 6.2 |

| 5 | -CH₃ | 3-CF₃ | 3.61 | 7.1 |

QSAR Equation Example: log(1/IC₅₀) = 0.8logP - 1.5[R1_size] + 2.3*[R2_EWG] + C (Where R1_size is a steric descriptor and R2_EWG describes the electron-withdrawing nature of the substituent)

Structure-Based Design Principles for Optimizing Pyrazine-Phenoxy Analogues

Structure-based drug design (SBDD) leverages the three-dimensional structure of the biological target, obtained from X-ray crystallography or cryo-EM, to design and optimize ligands. researchgate.netplu.mx If a crystal structure of a target protein in complex with this compound (or a close analogue) were available, it would provide a detailed roadmap for optimization. nih.gov

Design principles would focus on:

Filling Unoccupied Pockets: If the active site contains empty hydrophobic pockets adjacent to the ligand, the scaffold can be modified to include substituents (e.g., adding an ethyl group instead of a methyl group) that fill this space to increase van der Waals interactions and affinity.

Forming New Hydrogen Bonds: The structure might reveal nearby amino acid residues that are not engaged in hydrogen bonding. Modifying the ligand to introduce a new H-bond donor or acceptor at the correct position can significantly enhance binding affinity. For example, replacing the chloro-substituent with a group capable of hydrogen bonding could be explored.

Improving Selectivity: By observing the differences in active site residues between the target protein and related off-target proteins, the ligand can be modified to exploit these differences. This involves introducing moieties that interact favorably with the target but would clash with or be repelled by the off-target, thereby improving the selectivity profile. The modification of different moieties of a lead compound is a common strategy to obtain inhibitors with good antitumor activity. frontiersin.org

Structure Activity Relationship Sar Studies and Mechanistic Elucidation of 2 3 Chlorophenoxy 3 Methylpyrazine Derivatives

Systematic Exploration of Substituent Effects on Biological and Chemical Profiles

The biological and chemical profile of 2-(3-chlorophenoxy)-3-methylpyrazine is significantly influenced by the nature and position of substituents on both the phenoxy and pyrazine (B50134) rings. SAR studies focus on systematically altering these substituents to enhance desired activities, such as anticancer or anti-inflammatory effects. nih.govtandfonline.com

Phenoxy Ring Substitutions: The 3-chloro substituent on the phenoxy ring is a critical feature. Halogen atoms like chlorine can modulate the electronic properties of the ring and its lipophilicity, which affects how the molecule passes through cell membranes and binds to its target. nih.gov Studies on analogous structures, such as phenoxy acetic acid and 2-phenoxybenzamide (B1622244) derivatives, have shown that the position and type of halogen on the phenoxy ring dramatically impact inhibitory efficacy. nih.govmdpi.com For instance, research on dual COX-2/5-LOX inhibitors revealed that a 4-chloro substitution on a terminal phenyl ring led to promising inhibitory activity.

In a study of 3-phenoxypyrazine-2-carboxamide derivatives, which are structurally similar to this compound, substitutions on the phenoxy ring had a notable effect on their activity as TGR5 agonists. The data indicated that adding a second chlorine atom to create a 2,5-dichloro substitution significantly enhanced agonistic activity compared to the unsubstituted phenoxy analog. This suggests that electron-withdrawing groups on the phenoxy moiety are beneficial for this particular biological target.

Pyrazine Ring Substitutions: The methyl group at the 3-position of the pyrazine ring also plays a role in the molecule's activity. This group can influence the molecule's conformation and interaction with the target protein's binding pocket. Further substitutions on the pyrazine ring, if chemically feasible, could fine-tune electronic distribution and steric profile, potentially improving target affinity and selectivity. nih.gov SAR studies on similar heterocyclic compounds have demonstrated that even small alkyl groups can be crucial for establishing favorable interactions within a binding site. nih.gov

Table 1: Influence of Phenoxy Ring Substituents on TGR5 Agonist Activity in 3-Phenoxypyrazine-2-carboxamide Derivatives This table is based on data for structurally related 3-phenoxypyrazine-2-carboxamide compounds to illustrate the principles of substituent effects.

| Compound ID | Phenoxy Ring Substituent | EC50 (nM) | Relative Activity |

| Lead Compound | H (unsubstituted) | 895 | Baseline |

| 18g | 2-Cl | 1.4 | High |

| 18k | 2,5-di-Cl | 1.4 | High |

| 18h | 2-F | 22.3 | Moderate |

| 18i | 2-CH3 | 11.2 | Moderate |

| 18j | 2-CF3 | 17.6 | Moderate |

| 18l | 3-Cl | 442 | Low |

Data sourced from a study on TGR5 agonists, demonstrating the impact of substitutions on the phenoxy ring.

Influence of Pyrazine Ring and Phenoxy Moiety Modifications on Efficacy and Selectivity

Beyond simple substituent changes, modifications to the core pyrazine ring and the entire phenoxy moiety are key strategies in medicinal chemistry to improve efficacy and selectivity. mdpi.com

Pyrazine Ring Modifications: The pyrazine ring is not merely a structural linker; its electron-deficient nature and the 1,4-arrangement of its nitrogen atoms are fundamental to its biological activity. nih.gov These nitrogen atoms can act as hydrogen bond acceptors, which is a critical interaction for binding to many protein targets. nih.gov In some research, replacing the pyrazine core with other heterocyclic systems, such as tetrahydroisoquinoline or indoline, resulted in a significant loss of activity, underscoring the pyrazine scaffold's importance for the desired biological effect. Fusing the pyrazine ring with other heterocycles like pyrrole (B145914) or imidazole (B134444) has also been a widely investigated strategy to create highly active compounds. nih.gov

Phenoxy Moiety Modifications: The phenoxy group is crucial for orienting the molecule within a target's binding site and can participate in hydrophobic or π-stacking interactions. mdpi.com The ether linkage connecting the pyrazine and phenyl rings introduces a degree of rotational flexibility. Modifying this linker, for instance by replacing the oxygen atom with sulfur or an amino group, would alter the geometry and electronic character of the molecule, thereby affecting its binding affinity and selectivity. Studies on other bioactive compounds have shown that the absence or altered position of a phenoxy moiety can lead to decreased efficacy and selectivity. researchgate.net Furthermore, replacing the entire phenoxy group with other aromatic or heteroaromatic systems is a common strategy to explore new binding modes and improve properties. mdpi.com

Stereochemical Considerations in Pyrazine-Based Bioactive Compounds

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, has a profound impact on the biological activity of drugs. mdpi.com Chiral compounds, which exist as non-superimposable mirror images (enantiomers), often exhibit different pharmacological and toxicological profiles because biological targets like enzymes and receptors are themselves chiral. mdpi.com

For a molecule like this compound, while it does not possess a traditional chiral center, stereochemical aspects can arise. For example, significant steric hindrance caused by bulky substituents could restrict rotation around the C-O bond between the pyrazine and phenoxy rings, potentially leading to atropisomerism, where the molecule can be resolved into stable, non-interconverting rotational isomers.

Furthermore, if additional substitutions were made to create a chiral center, the resulting enantiomers would need to be evaluated separately. It is well-documented that one enantiomer may be significantly more potent or have a different mechanism of action than the other. mdpi.com For example, studies on steroidal pyrazines have highlighted how changes in stereochemistry affect not only biological activity but also physical properties like solubility. researchgate.net The stereospecific synthesis and evaluation of such isomers are therefore essential steps in the development of advanced pyrazine-based compounds. nih.gov

Molecular Mechanism of Action Investigations in Preclinical Systems

Understanding the molecular mechanism of action is fundamental to drug development. For pyrazine derivatives, this involves identifying the specific cellular pathways and protein targets they modulate. nih.gov Preclinical investigations for compounds in this class often reveal a range of activities, primarily due to the pyrazine ring's ability to participate in various molecular interactions. nih.gov

The nitrogen atoms in the pyrazine ring are key to its function, often acting as hydrogen bond acceptors in interactions with protein targets. nih.gov This property enhances the binding ability of pyrazine-containing compounds compared to simple hydrocarbons. nih.gov Studies on pyrazine derivatives have identified a multitude of potential mechanisms, including antitumor, anti-inflammatory, and antimicrobial activities. researchgate.netresearchgate.net

For instance, some pyrazine derivatives have been investigated as kinase inhibitors, which are crucial regulators of cell signaling pathways often dysregulated in cancer. nih.gov Other related structures have been found to act as agonists for receptors like TGR5, which is involved in metabolic regulation. The specific mechanism of this compound would depend on its ultimate therapeutic application, but it likely involves binding to a specific protein target where the pyrazine, chlorophenoxy, and methyl groups all contribute to the binding affinity and specificity. Preliminary studies on related compounds have shown they can disrupt cell membrane integrity in pathogens or induce cell cycle arrest in cancer cells. researchgate.netnih.gov

Identification of Key Pharmacophoric Elements

A pharmacophore is an abstract description of the molecular features necessary for a molecule to interact with a specific biological target and trigger a biological response. nih.govnih.gov Identifying the key pharmacophoric elements of this compound derivatives is essential for designing new compounds with improved potency and selectivity. acs.org

Based on SAR studies and mechanistic insights, the key pharmacophoric features for this class of compounds can be defined as:

A Hydrogen Bond Acceptor: The two nitrogen atoms of the pyrazine ring are crucial hydrogen bond acceptors, enabling strong interactions with amino acid residues in a protein's active site. nih.gov

A Hydrophobic Aromatic Region: The chlorophenoxy ring serves as a key hydrophobic element that can fit into hydrophobic pockets within the target protein. Aromatic interactions like π-π stacking are also possible. mdpi.com

A Halogen Bond Donor: The chlorine atom on the phenoxy ring can participate in halogen bonding, a specific type of non-covalent interaction that can contribute significantly to binding affinity and selectivity.

Steric/Hydrophobic Features: The methyl group on the pyrazine ring provides a specific steric feature that can optimize the fit within a binding pocket and contribute to hydrophobic interactions.

These elements, in their specific 3D arrangement, constitute the pharmacophore. Virtual screening and computational modeling often use such pharmacophore models to search large chemical databases for new molecules that match these essential features, accelerating the discovery of novel drug candidates. nih.gov

Environmental Fate and Transformation Research of 2 3 Chlorophenoxy 3 Methylpyrazine

Degradation Pathways in Environmental Matrices (Soil, Water, Sediment, Air)

In soil and sediment , degradation is expected to be primarily driven by microbial activity. Microorganisms are known to metabolize chloroaromatic compounds. Potential primary degradation steps could include:

Ether Bond Cleavage: The cleavage of the ether linkage is a common metabolic pathway, which would break the molecule into 3-chlorophenol (B135607) and a derivative of 3-methylpyrazine, such as 2-hydroxy-3-methylpyrazine.

Dechlorination: Under anaerobic conditions, reductive dechlorination might occur, removing the chlorine atom from the phenyl ring to produce 2-phenoxy-3-methylpyrazine.

Ring Hydroxylation: Oxidative pathways could introduce hydroxyl (-OH) groups onto either the pyrazine (B50134) or the phenyl ring, increasing water solubility and susceptibility to further degradation.

In water , abiotic processes like hydrolysis and photolysis (discussed in 7.2) would be significant, alongside microbial degradation. The persistence would be highly dependent on factors like pH, temperature, and the presence of microbial communities.

In the air , the compound, if it becomes airborne, would likely be subject to degradation by atmospheric radicals, primarily hydroxyl radicals (•OH). This reaction would likely lead to the breakdown of the aromatic rings.

Phototransformation and Hydrolytic Stability under Simulated Environmental Conditions

The phototransformation and hydrolytic stability of a compound are critical to determining its persistence in aquatic environments and on surfaces exposed to sunlight.

Phototransformation: The pyrazine and chlorobenzene (B131634) components of the molecule are chromophores that absorb light in the environmentally relevant UV spectrum (>290 nm). This suggests that 2-(3-chlorophenoxy)-3-methylpyrazine could be susceptible to direct photolysis in sunlit surface waters. The process could involve the cleavage of the ether bond or dechlorination of the phenyl ring. Indirect photolysis, mediated by naturally occurring photosensitizers in water (like humic acids), could also contribute to its transformation. researchgate.net

Hydrolytic Stability: Ether linkages are generally stable to hydrolysis under neutral environmental pH conditions (pH 5-9). However, stability can decrease under more extreme acidic or alkaline conditions. nih.gov Studies on similar compounds, such as triazine herbicides, show that hydrolysis rates are significantly influenced by pH. nih.gov Therefore, while this compound is expected to be relatively stable to hydrolysis in most natural waters, its degradation could be accelerated in specific industrial or polluted environments with altered pH.

Biotransformation Processes in Microbial and Aquatic Ecosystems

Biotransformation by microorganisms is a crucial pathway for the degradation of organic pollutants. While no specific studies exist for this compound, the biotransformation of related compounds provides insight. For instance, various bacterial strains, such as Arthrobacter species, have been shown to effectively degrade s-triazine herbicides, which also contain a nitrogen heterocyclic ring. mdpi.com

The likely microbial processes would involve enzymes such as oxygenases and hydrolases.

Aerobic Degradation: In the presence of oxygen, microorganisms would likely initiate attack by cleaving the ether bond or hydroxylating the aromatic rings. These initial steps increase the polarity of the molecule, facilitating further breakdown.

Anaerobic Degradation: In oxygen-depleted environments like deep sediment, reductive dechlorination is a more probable initial step. The resulting phenoxy-methylpyrazine intermediate would then be subject to further degradation.

Methodologies for Assessing Environmental Presence, Mobility, and Persistence

To assess the presence, mobility, and persistence of this compound in the environment, robust analytical methodologies are required. These methods are generally applicable to a wide range of organic micropollutants. nih.govusgs.govresearchgate.net

The standard workflow involves sample collection from the matrix of interest (water, soil, sediment), followed by extraction, cleanup, and instrumental analysis.

Sample Preparation: Solid-phase extraction (SPE) is a widely used technique for extracting and concentrating trace organic compounds from water samples. nih.govresearchgate.net For soil and sediment, methods like pressurized liquid extraction (PLE) or Soxhlet extraction are common.

Analytical Detection: High-performance liquid chromatography (HPLC) or gas chromatography (GC) are used to separate the target compound from other substances in the extract. nih.govusgs.gov Detection is typically achieved using mass spectrometry (MS) or tandem mass spectrometry (MS/MS), which provide high sensitivity and specificity. nih.govcdc.gov The use of techniques like LC-MS/MS allows for detection at very low concentrations (parts per billion or even parts per trillion). nih.gov

The table below summarizes common analytical techniques used for detecting trace organic contaminants in environmental samples.

Table 1: Analytical Methodologies for Environmental Contaminant Detection

| Technique | Description | Typical Use Case | Advantages | Reference(s) |

|---|---|---|---|---|

| SPE-LC-MS/MS | Solid-Phase Extraction followed by Liquid Chromatography-Tandem Mass Spectrometry. | Detecting polar and semi-polar organic compounds in water samples. | High sensitivity, high selectivity, suitable for a wide range of compounds. | nih.gov |

| SPE-GC-MS | Solid-Phase Extraction followed by Gas Chromatography-Mass Spectrometry. | Detecting volatile and semi-volatile organic compounds in water samples. | Excellent separation for volatile compounds, robust and widely available. | usgs.govcdc.gov |

| LLE-GC-MS | Liquid-Liquid Extraction followed by Gas Chromatography-Mass Spectrometry. | Traditional method for extracting a broad range of organic compounds from water. | Versatile and effective for various sample types. | usgs.gov |

| HPLC-UV | High-Performance Liquid Chromatography with Ultraviolet Detection. | Screening and quantification of compounds with UV-absorbing properties. | Lower cost than MS, reliable for higher concentrations. | nih.gov |

Study of Transformation Products and Their Environmental Implications

The environmental impact of a contaminant is defined not only by the parent compound but also by its transformation products, which can sometimes be more mobile or toxic. Based on the degradation pathways discussed previously, several potential transformation products of this compound can be hypothesized.

A study of these products would be essential for a complete environmental risk assessment. The primary transformation products would likely result from the cleavage of the ether bond.

The table below outlines the potential primary transformation products and their precursors.

Table 2: Potential Transformation Products of this compound

| Parent Compound | Potential Transformation Product | Formation Pathway |

|---|---|---|

| This compound | 3-chlorophenol | Hydrolysis or microbial cleavage of the ether bond. |

| This compound | 2-hydroxy-3-methylpyrazine | Hydrolysis or microbial cleavage of the ether bond. |

The environmental implications of these products would require separate investigation. For example, 3-chlorophenol is a known environmental contaminant with its own toxicity profile. The persistence and mobility of these daughter products would determine their potential to impact ecosystems or contaminate groundwater. mdpi.com

Advanced Analytical Methodologies for Research Applications of 2 3 Chlorophenoxy 3 Methylpyrazine

Quantitative and Qualitative Analysis in Complex Biological and Environmental Matrices

The detection and quantification of 2-(3-chlorophenoxy)-3-methylpyrazine in intricate matrices such as biological fluids (blood, urine) and environmental samples (soil, water) present significant analytical challenges. The primary obstacle is the presence of numerous interfering compounds that can mask the analyte's signal. Therefore, effective sample preparation is a critical first step to isolate the target compound and enhance detection sensitivity.

Sample Preparation: Modern extraction techniques are pivotal for cleaning up complex samples.

Solid-Phase Microextraction (SPME): This solvent-free method is highly effective for extracting volatile and semi-volatile compounds like pyrazines from a sample's headspace or directly from a liquid sample. sigmaaldrich.comresearchgate.net For instance, Headspace SPME (HS-SPME) coupled with gas chromatography-mass spectrometry (GC/MS) has been successfully used to characterize the volatile fraction of complex food matrices. sigmaaldrich.com The choice of fiber coating (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane) is crucial for efficiently adsorbing target analytes. sigmaaldrich.comresearchgate.net

Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE): These are conventional methods used to separate analytes from a sample matrix based on their solubility and affinity characteristics. nih.gov They are robust methods for pre-concentrating the analyte and removing interferences prior to chromatographic analysis. nih.gov

Analytical Techniques: Following extraction, chromatographic methods are employed for separation and analysis.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a cornerstone technique for the analysis of volatile pyrazines. The gas chromatograph separates the components of the mixture, and the mass spectrometer provides mass spectra that act as a chemical fingerprint for identification. sigmaaldrich.comvscht.cz

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): For pyrazines that are less volatile or thermally unstable, UPLC-MS/MS is a powerful alternative. nih.gov This technique offers high separation efficiency and exceptional sensitivity and selectivity through methods like Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions for the target analyte are monitored. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Recent advancements in NMR, such as the Signal Amplification by Reversible Exchange (SABRE) technique, have enabled the highly selective and quantitative detection of trace pyrazine (B50134) compounds in complex mixtures like edible oils. acs.orgnih.gov This approach can achieve limits of quantification in the low micromolar range even on low-field benchtop NMR systems. acs.orgnih.gov

Table 1: Examples of Quantitative Analysis of Pyrazine Compounds in Complex Matrices

| Pyrazine Compound | Matrix | Analytical Method | Limit of Quantification (LOQ) | Source |

|---|---|---|---|---|

| Pyrazine | Sesame Oil | SABRE Hyperpolarized NMR (60 MHz) | 21.0 µmol/L | acs.orgnih.gov |

| 2,3-Diethyl-5-methylpyrazine | Baijiu (Liquor) | UPLC-MS/MS | 0.22 µg/L | nih.gov |

| 2,3,5,6-Tetramethylpyrazine | Cocoa Beans | SPME-GC | Not Reported | researchgate.net |

| Various Pyrazines | Peanut Butter | HS-SPME-GC/MS | Not Reported | sigmaaldrich.com |

Development of Derivatization Techniques for Enhanced Detection and Characterization

Derivatization is a chemical modification process used to convert an analyte into a product with improved analytical properties. youtube.com For a compound like this compound or its potential metabolites, derivatization can be employed to enhance volatility, improve thermal stability for GC analysis, or increase the response factor for a specific detector. mdpi.comyoutube.com

The need for derivatization arises when a compound exhibits poor chromatographic behavior due to polar functional groups (e.g., -OH, -COOH, -NH2) that may be present on its metabolites. youtube.com These groups can lead to peak tailing and reduced sensitivity. Derivatization masks these polar groups, making the resulting derivative more suitable for analysis. youtube.comyoutube.com

Common Derivatization Strategies:

Silylation: This is one of the most common derivatization methods, where an active hydrogen in a polar functional group is replaced by a non-polar trimethylsilyl (B98337) (TMS) group. youtube.com Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used. This process reduces the polarity and boiling point of the compound, making it more volatile. youtube.com

Acylation and Alkylation: These methods involve introducing an acyl or alkyl group, respectively. For example, esterification is a form of alkylation used to convert carboxylic acids into their more volatile methyl esters. youtube.com

Chiral Derivatization: If the research involves stereoisomers of the compound or its metabolites, chiral derivatizing agents can be used. These agents react with the enantiomers to form diastereomers, which can then be separated and quantified using a standard non-chiral chromatographic column. youtube.com

While this compound itself may not require derivatization for GC analysis, its degradation products or metabolites, which could be more polar, would likely benefit from these techniques for accurate characterization.

Table 2: Common Derivatization Reagents and Their Applications

| Derivatization Method | Reagent Example | Target Functional Groups | Purpose | Source |

|---|---|---|---|---|

| Silylation | BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) | -OH, -COOH, -NH2, -SH | Increase volatility, improve thermal stability | youtube.com |

| Alkylation (Esterification) | Boron trifluoride in methanol (B129727) (BF3-MeOH) | -COOH (Carboxylic acids) | Increase volatility, reduce peak tailing | youtube.com |

| Acylation | Trifluoroacetic anhydride (B1165640) (TFAA) | -OH, -NH2 | Enhance detectability (e.g., for Electron Capture Detection) | youtube.com |

Method Development, Optimization, and Validation in Research Settings

The development of a robust analytical method for this compound requires systematic optimization of all procedural steps, followed by rigorous validation to ensure the results are reliable and reproducible.

Method Development and Optimization: The process involves refining sample preparation and instrumental parameters to achieve the best possible sensitivity, selectivity, and peak shape.

Sample Extraction: For SPME, factors such as fiber coating, extraction time, and temperature must be optimized. For example, studies on pyrazine extraction from cocoa beans showed that heating the sample to 70°C for 30 minutes provided effective extraction. researchgate.net

Chromatographic Conditions: In GC, the oven temperature program (initial temperature, ramp rate, final temperature) and carrier gas flow rate are adjusted to achieve optimal separation of the target analyte from matrix components. sigmaaldrich.com In LC, the mobile phase composition, gradient, and column type are key variables. nih.gov

Mass Spectrometer Parameters: For MS detection, parameters such as ionization energy, ion source temperature, and, in the case of MS/MS, collision energy, must be fine-tuned for each specific compound to maximize the signal intensity of the desired ions. nih.gov

Method Validation: Once optimized, the method must be validated according to established guidelines. The key validation parameters include:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.

Accuracy: The closeness of the measured value to the true value, often assessed by analyzing spiked samples.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).

Selectivity: The ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present in the sample.

Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantification (LOQ): The lowest amount of an analyte in a sample that can be determined with acceptable precision and accuracy.

Applications in Metabolomics and Degradomics Studies of Pyrazine Compounds

Metabolomics: Metabolomics is the large-scale study of small molecules, or metabolites, within cells, biofluids, tissues, or organisms. Analytical methods are central to identifying and quantifying metabolites of a parent compound like this compound to understand its biotransformation pathways. Human intervention studies on other pyrazines, such as 2,3,5-trimethylpyrazine (B81540) from coffee, have shown that metabolism primarily involves the oxidation of the ring-substituted alkyl groups to form carboxylic acids. nih.gov These acidic metabolites can then be excreted directly or after conjugation with glucuronic acid or sulfate. nih.govnih.govacs.org An untargeted metabolomics approach using high-resolution mass spectrometry can help discover novel metabolites, while a targeted approach is used for the precise quantification of known metabolites. nih.gov

Degradomics: Degradomics involves studying the degradation pathways of compounds in various environments. For a substance like this compound, this could involve investigating its biodegradation by soil or water microorganisms or its abiotic degradation under conditions like sunlight exposure (photodegradation). nih.gov Studies on other pyrazines have shown that bacteria can utilize them as a sole source of carbon and energy, though the specific ring-cleavage mechanisms are often not fully elucidated. nih.gov Understanding these degradation pathways is essential for assessing the environmental persistence and fate of the compound.

Table 3: Known Metabolites of Dietary Alkyl-Substituted Pyrazines Identified in Human Urine

| Parent Pyrazine | Metabolite | Metabolic Pathway | Source |

|---|---|---|---|

| 2,3,5-Trimethylpyrazine | (3,5-Dimethylpyrazin-2-yl)methanol | Hydroxylation of methyl group | nih.gov |

| 2,3,5-Trimethylpyrazine | 3,5-Dimethylpyrazine-2-carboxylic acid | Oxidation of methyl group | nih.govacs.org |

| 2,3,5-Trimethylpyrazine | (3,5-Dimethylpyrazin-2-yl-)methyl-O-β-D-glucuronide | Glucuronidation | acs.org |

| 2,3,5-Trimethylpyrazine | (3,5-Dimethylpyrazin-2-yl-)methyl-sulfate | Sulfation | acs.org |

Hyphenated Techniques for Comprehensive Sample Characterization

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the comprehensive analysis of complex samples. ijarnd.comchromatographytoday.com They provide both separation of the analyte from the matrix and its structural identification in a single run. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): This is the most common hyphenated technique for volatile compounds. The GC provides high-resolution separation, while the MS offers sensitive detection and structural information from the mass spectrum. vscht.czresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is ideal for polar, non-volatile, or thermally labile compounds. nih.govchromatographytoday.com Its application is crucial in metabolomics, where many metabolites are conjugated and thus not amenable to GC. Tandem mass spectrometry (LC-MS/MS) further enhances selectivity and is the gold standard for quantitative bioanalysis. nih.govresearchgate.net

Comprehensive Two-Dimensional Gas Chromatography-Time-of-Flight Mass Spectrometry (GC×GC-TOFMS): This powerful technique provides a significant increase in separation power compared to conventional GC. It is particularly useful for resolving isomeric pyrazines or separating the target analyte from co-eluting matrix components in highly complex samples. vscht.cz The TOFMS provides high-speed, full-spectrum acquisition, which is necessary to handle the very narrow peaks generated by GC×GC. vscht.cz

Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR): This technique directly couples an LC system with an NMR spectrometer. While less sensitive than MS, LC-NMR provides unambiguous structural elucidation of unknown compounds without the need for fragmentation analysis, making it a powerful tool for identifying novel metabolites or degradation products. chromatographytoday.comresearchgate.net

Table 4: Comparison of Hyphenated Techniques for Pyrazine Analysis

| Technique | Primary Application | Advantages | Limitations | Source |

|---|---|---|---|---|

| GC-MS | Analysis of volatile and semi-volatile pyrazines | High chromatographic efficiency, extensive spectral libraries for identification | Requires analyte to be thermally stable and volatile; derivatization may be needed | vscht.czresearchgate.net |

| LC-MS/MS | Analysis of polar/non-volatile pyrazines and their metabolites | High sensitivity and selectivity (MRM), suitable for a wide range of polarities | Lower chromatographic resolution than GC for small volatile compounds | nih.govchromatographytoday.com |

| GC×GC-TOFMS | Analysis of highly complex samples with isomeric interferences | Vastly superior separation power, high-speed full-spectrum acquisition | Complex data processing, higher instrument cost | vscht.cz |

| LC-NMR | Unambiguous structural elucidation of unknown metabolites or products | Provides detailed structural information without fragmentation | Relatively low sensitivity compared to MS, requires higher analyte concentrations | chromatographytoday.comresearchgate.net |

Future Research Directions and Translational Perspectives for 2 3 Chlorophenoxy 3 Methylpyrazine

Exploration of Novel Therapeutic and Agrochemical Applications Beyond Current Scope

The pyrazine (B50134) nucleus is a constituent of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, antibacterial, and antioxidant effects. tandfonline.comnih.govnih.gov While the specific bioactivity of 2-(3-chlorophenoxy)-3-methylpyrazine is not extensively documented, its structural features suggest a high potential for diverse applications. Future research should systematically explore its efficacy in various therapeutic and agrochemical domains.

Potential Therapeutic Applications:

Drawing parallels from functionally similar pyrazine derivatives, a number of therapeutic avenues warrant investigation. The presence of a halogenated phenoxy group could modulate the compound's pharmacokinetic and pharmacodynamic properties, potentially leading to enhanced potency and selectivity for various biological targets.

| Potential Therapeutic Area | Rationale based on Pyrazine Chemistry | Potential Molecular Targets |

| Oncology | Many pyrazine derivatives exhibit potent anticancer activity. researchgate.netnih.gov | Tyrosine kinases, Apoptosis-related proteins, Cell cycle regulators |

| Infectious Diseases | The pyrazine core is found in antibacterial and antiviral drugs. mdpi.com | Key bacterial enzymes, Viral replication machinery |

| Inflammatory Disorders | Pyrazine compounds have shown anti-inflammatory properties. nih.gov | Cyclooxygenase (COX) enzymes, Pro-inflammatory cytokines |

| Neurological Disorders | Some pyrazine derivatives have neuroprotective effects. nih.gov | Receptors and enzymes in the central nervous system |

Potential Agrochemical Applications:

The history of pyrazine derivatives includes their use as pesticides. google.com The structural components of this compound suggest its potential utility in crop protection. The chlorophenoxy moiety is a common feature in many commercial herbicides, while the pyrazine core can contribute to insecticidal or fungicidal activity.

| Potential Agrochemical Use | Rationale based on Structural Features |

| Herbicide | The 3-chlorophenoxy group is a known toxophore in herbicides. |

| Insecticide | Pyrazine derivatives have demonstrated insecticidal properties. google.com |

| Fungicide | The pyrazine ring system is present in some antifungal agents. |

Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

The advent of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and chemical synthesis. nih.gov These computational tools can significantly accelerate the identification of lead compounds and optimize their properties. For this compound, AI and ML can be leveraged in several key areas.

Elucidation of Complex Biological Pathways and Network Pharmacology

A deep understanding of the mechanism of action is crucial for the successful translation of a chemical compound into a therapeutic or agrochemical product. For this compound, a systems-level investigation of its biological effects is warranted. Network pharmacology, which explores the interactions of a compound with multiple targets within a biological network, can provide a holistic view of its mechanism of action.

Future research should employ a combination of experimental and computational approaches to map the biological pathways modulated by this compound. Techniques such as chemoproteomics can identify the direct protein targets, while transcriptomics and metabolomics can reveal the downstream cellular responses. This multi-omics approach will be instrumental in understanding both the on-target and off-target effects of this compound and its derivatives. The main reaction pathways for the formation of pyrazine derivatives from various precursors have been studied, providing a basis for understanding their potential interactions in biological systems. researchgate.net

Development of Sustainable and Scalable Synthetic Approaches for Analogues and Derivatives

The development of environmentally friendly and cost-effective synthetic methods is a critical aspect of modern chemical research. scielo.org.corsc.org For this compound and its future analogues, the focus should be on creating sustainable and scalable synthetic routes. This includes the use of greener solvents, catalysts, and reaction conditions.

Recent advancements in biocatalysis and flow chemistry offer promising avenues for the synthesis of pyrazine derivatives. nih.govacs.org Enzymatic reactions can provide high selectivity and reduce the generation of hazardous waste. nih.gov Continuous flow reactors can improve reaction efficiency, safety, and scalability. acs.org The exploration of these modern synthetic technologies will be essential for the economically viable production of this compound and its derivatives for extensive testing and potential commercialization.

| Synthetic Strategy | Advantages for Pyrazine Derivative Synthesis |

| Biocatalysis | High selectivity, mild reaction conditions, reduced waste. nih.gov |

| Flow Chemistry | Enhanced safety, improved efficiency, scalability. acs.org |

| Microwave-Assisted Synthesis | Rapid reaction times, increased yields. |

| Multicomponent Reactions | High atom economy, simplified purification. |

Addressing Research Gaps and Emerging Challenges in Pyrazine-Based Chemical Research

Despite the significant progress in pyrazine chemistry, several research gaps and challenges remain. Addressing these will be crucial for the successful development of compounds like this compound.

A primary challenge is the development of highly selective pyrazine derivatives that can minimize off-target effects. A deeper understanding of the structure-activity relationships (SAR) is needed to design compounds with improved target specificity. Another significant hurdle is overcoming drug resistance, particularly in the context of anticancer and antimicrobial applications. The development of novel pyrazine-based compounds with unique mechanisms of action could help to address this issue.